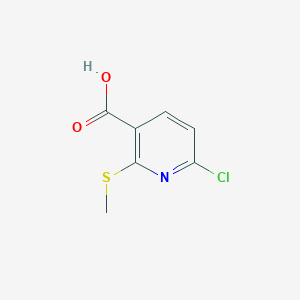
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid
描述
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO2S and its molecular weight is 203.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid (CAS No. 1343727-62-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro substituent, a methylsulfanyl group, and a carboxylic acid functional group, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 32 µg/mL, suggesting a strong antibacterial effect .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it demonstrated cytotoxic effects with IC50 values ranging from 15 to 25 µM. These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, possibly through the activation of caspases.
- Disruption of Membrane Integrity : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
In one notable study, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating that the compound triggers programmed cell death pathways .
Another study focused on the antimicrobial efficacy against multi-drug-resistant strains of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential utility in treating chronic infections .
科学研究应用
While comprehensive information regarding the applications of "6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid" is limited, research indicates the uses of related compounds, particularly concerning the pyridine and carboxylic acid moieties.
Synthesis and Use as Intermediates:
- Agrochemicals: 5-halo-pyridine-2-carboxylic acids and carboxylates with 3-alkylsulfanyl substituents are useful intermediates in the preparation of biologically active compounds in the agrochemical industries . Specifically, the present invention relates to the preparation of 5-chloro pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents that are useful intermediates for the preparation of agrochemicals .
- Trifluoromethylpyridines: Functionalized trifluoromethylpyridines are important in both agrochemical and pharmaceutical chemistry . Efficient synthesis methods of 5-halo-6-trifluoromethylpyridine-3-carbonitriles are reported, which can be hydrolyzed to corresponding nicotinic acids .
Related Compounds and Applications:
- 6-Chloropyridine-3-carboxylic acid: 6-Chloropyridine-3-carboxylic acid (also known as 6-chloronicotinic acid/6-CNA) has been used to study its photolytic and photocatalytic degradation . It's also a metabolite of some neonicotinoid insecticides .
- Picolinic Acid Derivatives: Amides derived from picolinic acid have potential applications in catalysis, coordination chemistry, and molecular switches .
Cosmetics:
属性
IUPAC Name |
6-chloro-2-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOIJWVAYFEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















